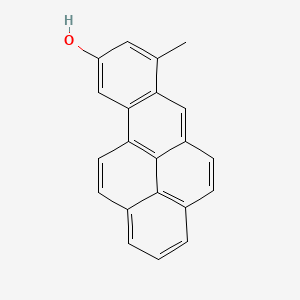

Benzo(a)pyren-9-ol, 7-methyl-

Description

Structure

3D Structure

Properties

CAS No. |

79418-87-4 |

|---|---|

Molecular Formula |

C21H14O |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

7-methylbenzo[a]pyren-9-ol |

InChI |

InChI=1S/C21H14O/c1-12-9-16(22)11-19-17-8-7-14-4-2-3-13-5-6-15(10-18(12)19)21(17)20(13)14/h2-11,22H,1H3 |

InChI Key |

QDSZMNKAXNBODX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Benzo a Pyren 9 Ol, 7 Methyl

Approaches to Benzo[a]pyrenol Isomer Synthesis

The synthesis of specific benzo[a]pyrenol isomers, such as the 7-methyl-9-hydroxy derivative, is not a trivial task and typically involves a multi-step approach. The strategies often rely on the construction of the complex polycyclic ring system from more accessible precursors, followed by the introduction or unmasking of the hydroxyl group at the desired position. The presence of the methyl group on the pyrene (B120774) core necessitates a tailored approach, often by incorporating the methyl group into one of the starting materials.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it highly valuable in the synthesis of complex aromatic systems like benzo[a]pyrene (B130552). mdpi.comrsc.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. mdpi.comnih.gov

In the context of synthesizing the benzo[a]pyrene core, a key strategy involves the Suzuki-Miyaura coupling of a naphthalene-based boronic acid or ester with a functionalized benzene (B151609) derivative. For the synthesis of 9-hydroxybenzo[a]pyrene, a reported pathway begins with the palladium-catalyzed coupling of a naphthalene-2-boronate ester with 2-bromobenzene-1,3-dialdehyde. nih.govresearchgate.netresearchgate.net To achieve the 7-methyl substituted target, this strategy would be adapted by starting with a suitably methylated naphthalene (B1677914) boronic acid.

The general catalytic cycle for the Suzuki-Miyaura reaction proceeds through three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., a brominated benzene derivative) to form a palladium(II) complex. mdpi.com

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex, forming a new di-organopalladium(II) intermediate. mdpi.com

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired coupled product and regenerate the palladium(0) catalyst. mdpi.com

This method's high functional group tolerance and effectiveness in creating aryl-aryl bonds make it a cornerstone in the synthesis of complex PAHs. nih.govchemrxiv.org

Wittig Reaction and Cyclization Techniques for Aromatic Ring Formation

Following the construction of a bi-aryl precursor via Suzuki-Miyaura coupling, subsequent reactions are required to form the additional rings of the benzo[a]pyrene structure. The Wittig reaction is a prominent method for converting aldehydes or ketones into alkenes, which is a critical step in building the polycyclic framework. masterorganicchemistry.comlibretexts.org

In a synthetic route for 9-hydroxybenzo[a]pyrene, the dialdehyde (B1249045) adduct formed from the Suzuki coupling undergoes a double Wittig reaction with a phosphorus ylide, such as (methoxymethylene)triphenylphosphine. nih.govresearchgate.net This reaction converts the two aldehyde groups into methoxyvinyl groups. nih.gov The ylide, a species with adjacent opposite formal charges, acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. masterorganicchemistry.comlibretexts.org This leads to the formation of an oxaphosphetane intermediate, which then decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. masterorganicchemistry.com

The di(methoxyvinyl) derivative produced is then subjected to an acid-catalyzed cyclization. This intramolecular reaction forms the final two rings of the benzo[a]pyrene system, leading to the formation of 9-methoxybenzo[a]pyrene (B1144987). nih.gov The methyl group, having been incorporated in the initial naphthalene starting material, would be retained at the 7-position throughout this sequence.

Demethylation and Hydroxylation Procedures for Aryl Ethers

The final step in synthesizing Benzo(a)pyren-9-ol, 7-methyl- from its methoxy (B1213986) precursor is the cleavage of the aryl methyl ether. This demethylation reaction unmasks the hydroxyl group to yield the final phenol (B47542) product.

Several reagents are effective for this transformation:

Boron Tribromide (BBr₃): This is a powerful and commonly used Lewis acid for cleaving aryl methyl ethers. nih.govmdpi.com It readily coordinates to the ether oxygen, facilitating the removal of the methyl group.

Hydroiodic Acid/Acetic Acid (HI/HOAc): In some cases, particularly with complex PAH methyl ethers, a mixture of hydroiodic acid and acetic acid has been shown to be an effective, and sometimes superior, demethylating agent compared to BBr₃. nih.gov

Aluminum Chloride/N,N-dimethylaniline: This reagent system is also effective for aromatic O-dealkylation and can be used for poly-O-demethylation reactions. google.comgoogle.com

Methanesulfonic Acid/Phosphorus Pentoxide: This mixture provides a one-pot method for demethylation followed by mesylation, which can be a useful intermediate step. organic-chemistry.org

The choice of reagent depends on the specific substrate and the presence of other functional groups in the molecule. mdpi.com For the synthesis of 9-hydroxybenzo[a]pyrene, treatment of 9-methoxybenzo[a]pyrene with BBr₃ successfully yields the desired product. nih.gov

| Step | Reaction Type | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | Methylated Naphthalene Boronic Ester, 2-Bromobenzene-1,3-dialdehyde, Pd(PPh₃)₄ | Methylated 2-(Naphthyl)benzene-1,3-dialdehyde | nih.gov, researchgate.net |

| 2 | Wittig Reaction | (Methoxymethylene)triphenylphosphine | Methylated di(methoxyvinyl) derivative | nih.gov, masterorganicchemistry.com |

| 3 | Acid-Catalyzed Cyclization | Acid (e.g., H⁺) | 7-Methyl-9-methoxybenzo[a]pyrene | nih.gov |

| 4 | Demethylation | BBr₃ or HI/HOAc | Benzo(a)pyren-9-ol, 7-methyl- | nih.gov, mdpi.com |

Synthesis of Isotopically Labeled Benzo(a)pyren-9-ol, 7-methyl- Analogs for Mechanistic Investigations

Isotopically labeled compounds are indispensable tools for mechanistic studies in chemistry and biology. The incorporation of stable isotopes like Carbon-13 (¹³C) or Deuterium (D, ²H) into the structure of Benzo(a)pyren-9-ol, 7-methyl- allows for its unambiguous detection and quantification in complex biological matrices using mass spectrometry. otsuka.co.jp These labeled analogs are crucial for tracing metabolic pathways, identifying DNA and protein adducts, and understanding the mechanisms of toxicity and carcinogenesis. researchgate.net

The synthesis of labeled analogs follows the same chemical pathways as the unlabeled compound, but with the introduction of labeled starting materials at a strategic point. acs.org For instance:

¹³C-Labeling: To introduce ¹³C atoms, one could use ¹³C-labeled (methoxymethylene)triphenylphosphine in the Wittig reaction step. This would label the carbon atoms at positions 8 and 10 of the benzo[a]pyrene core. Alternatively, starting with a ¹³C-labeled naphthalene or benzene precursor would incorporate the label into the core ring structure.

Deuterium Labeling: Deuterated analogs can be synthesized by using deuterated starting materials. For example, a fully deuterated naphthalene precursor could be used in the Suzuki-Miyaura coupling to produce a heavily labeled final product. Commercially available standards like D12-Benzo[a]pyrene demonstrate the feasibility of this approach for the parent PAH. hpc-standards.com

The choice of labeling position and isotope depends on the specific research question, such as distinguishing the metabolite from endogenous molecules or probing specific bond-breaking events in a reaction mechanism.

Strategic Derivatization for Spectroscopic Characterization and Biological Probing

The chemical structure of Benzo(a)pyren-9-ol, 7-methyl-, particularly its phenolic hydroxyl group, offers a reactive site for strategic derivatization. Derivatization serves multiple purposes, including enhancing detectability for analytical methods, altering solubility, and creating probes to investigate biological interactions.

The hydroxyl group can be converted into other functional groups, such as esters or ethers. This can be useful for improving the compound's stability or for attaching fluorescent tags or other reporter groups for spectroscopic studies. acs.org For example, reacting the phenol with a fluorescent acyl chloride would yield a highly fluorescent ester derivative, facilitating its detection in biological imaging experiments.

A critical application of derivatization is in the study of how PAHs interact with biological macromolecules. The metabolic activation of benzo[a]pyrene can lead to diol epoxides that react with DNA, forming covalent adducts, particularly with the exocyclic amino group of deoxyguanosine (dG). researchgate.netacs.org Synthesizing these adducts by reacting a derivative of Benzo(a)pyren-9-ol, 7-methyl- with dG provides authentic standards for detecting DNA damage in biological samples. researchgate.net These synthetic adducts are also used to study the structural and functional consequences of DNA damage, such as its effect on DNA replication and repair.

| Derivatization Reaction | Functional Group Targeted | Potential Reagent | Purpose | Reference |

|---|---|---|---|---|

| Esterification | 9-Hydroxyl | Acyl chloride, Anhydride | Improve chromatographic properties, create prodrugs, attach reporter groups. | acs.org |

| Etherification | 9-Hydroxyl | Alkyl halide | Protecting group, modify solubility and biological activity. | mdpi.com |

| Nucleic Acid Adduct Formation | Activated Epoxide Derivative | Deoxyguanosine (dG) | Create standards for DNA damage analysis, study mutagenic mechanisms. | researchgate.net, acs.org |

| Nitration | Aromatic Ring | Nitrating agent (e.g., HNO₃) | Study spectroscopic properties of derivatives, investigate metabolism of nitrated PAHs. | researchgate.net |

Metabolic Pathways and Biotransformation of Benzo a Pyren 9 Ol, 7 Methyl

Phase I Enzymatic Transformations (Hydroxylation, Epoxidation, Quinone Formation)

Phase I metabolism of PAHs is primarily initiated by the cytochrome P450 (CYP) superfamily of enzymes, which catalyze oxidation reactions. mdpi.com These initial transformations are critical as they can lead to the formation of reactive epoxides, phenols, and dihydrodiols, which are precursors to the ultimate carcinogenic forms of these compounds.

Role of Cytochrome P450 Enzymes (CYP1A1, CYP1B1, other isoforms) in Metabolite Formation

The initial oxidation of BaP and its derivatives is predominantly carried out by cytochrome P450 enzymes, particularly isoforms CYP1A1 and CYP1B1. nih.gov These enzymes are central to the metabolic activation pathway that leads to carcinogenic diol-epoxides. nih.gov Research in human lung cells has demonstrated that while both CYP1A1 and CYP1B1 contribute significantly to the formation of BaP-cis- and trans-7,8-dihydrodiol isomers, CYP1A1 plays the primary role in the subsequent conversion to the ultimate carcinogenic B[a]P-diol-epoxides. nih.gov

The table below summarizes the contribution of key CYP enzymes to the metabolism of Benzo[a]pyrene (B130552), which provides a model for the metabolism of its derivatives.

| Enzyme | Role in Benzo[a]pyrene (BaP) Metabolism | Reference |

| CYP1A1 | Primary enzyme in the bioactivation of BaP to carcinogenic diol-epoxides. nih.gov Catalyzes the formation of BaP-7,8-oxide, a precursor to the 7,8-diol. nih.gov | nih.govnih.gov |

| CYP1B1 | Contributes significantly to the formation of BaP-7,8-dihydrodiol. nih.gov Also involved in the conversion of the 7,8-diol to diol-epoxides. nih.gov | nih.govnih.gov |

| CYP1A2 | Shows very low activity in the formation of BaP-7,8-diol compared to CYP1A1 and CYP1B1. nih.gov | nih.gov |

Epoxide Hydrolase Activity in Dihydrodiol Formation

Following the initial epoxidation of the BaP molecule by CYP enzymes, the resulting arene oxides are substrates for microsomal epoxide hydrolase (mEH). This enzyme catalyzes the hydration of the epoxide ring to form a trans-dihydrodiol. nih.gov The formation of benzo[a]pyrene-7,8-dihydrodiol from benzo[a]pyrene-7,8-epoxide is a critical step in the "diol-epoxide" pathway of carcinogenesis. nih.gov

The importance of epoxide hydrolase is highlighted in studies where its activity is modulated. Increasing the levels of epoxide hydrolase leads to a significant increase in the formation of the benzo[a]pyrene 7,8-dihydrodiol product. nih.gov Conversely, when epoxide hydrolase activity is inhibited, the formation of the dihydrodiol is greatly diminished. nih.gov Studies on 7-methylbenzo[a]pyrene (B1205412) (7-MeBP) have shown that it is metabolized to trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene, confirming that the presence of the methyl group at the 7-position does not prevent the sequential action of CYP enzymes and epoxide hydrolase to form a dihydrodiol. nih.gov

Formation of Benzo[a]pyrene Quinone Metabolites via Hydroxylated Intermediates

Hydroxylated metabolites of BaP, including phenols and dihydrodiols, can be further oxidized to form benzo[a]pyrene quinones. This represents an alternative metabolic activation pathway. For instance, BaP-phenols can be directly oxidized to yield various quinone isomers. nih.gov

Another significant pathway involves the oxidation of dihydrodiols. Benzo[a]pyrene-7,8-dihydrodiol can be oxidized by enzymes from the aldo-keto reductase (AKR) family to form benzo[a]pyrene-7,8-dione, a reactive ortho-quinone. nih.gov This quinone can then undergo redox cycling with its corresponding catechol (a dihydroxylated form), a process that generates damaging reactive oxygen species (ROS). nih.gov The formation of quinones from hydroxylated precursors is a key step in a pathway that contributes to the toxic effects of PAHs. nih.gov

Stereoselective Metabolism of Benzo[a]pyrene Methylated and Hydroxylated Derivatives

The enzymatic metabolism of PAHs is often highly stereoselective, meaning that enzymes preferentially produce one stereoisomer over another. The presence of a methyl substituent on the aromatic ring system can significantly alter the stereochemical outcome of these reactions. nih.gov

Studies comparing the metabolism of BaP and 7-methylbenzo[a]pyrene (7-MBaP) by rat liver microsomes have revealed these differences. While the metabolism of BaP predominantly yields R,R-enantiomers of its dihydrodiols with high optical purity, the metabolism of 7-MBaP results in different stereochemical profiles. nih.gov For example, the major trans-7,8-dihydrodiol enantiomer formed from 7-MBaP is a (+)-enantiomer, which has a stereochemistry opposite to that of the major (-)-7R,8R-dihydrodiol formed from BaP. nih.gov Furthermore, the 7,8-dihydrodiol formed from 7-MeBP has been reported to be almost racemic (an equal mixture of enantiomers), in stark contrast to the highly stereospecific metabolism of BaP itself. nih.gov These findings indicate that a methyl group can alter how the substrate fits into the enzyme's active site, thereby changing the stereoselectivity of the metabolic process. nih.gov

The table below details the stereochemical outcomes of the metabolism of BaP and 7-MBaP.

| Compound | Metabolite | Major Enantiomer Configuration | Optical Purity (% enantiomeric excess) | Reference |

| Benzo[a]pyrene (BaP) | trans-7,8-dihydrodiol | (-)-7R,8R | >98% | nih.gov |

| Benzo[a]pyrene (BaP) | trans-4,5-dihydrodiol | R,R | >98% | nih.gov |

| 7-Methylbenzo[a]pyrene (7-MBaP) | trans-7,8-dihydrodiol | (+)-enantiomer | 60.4% | nih.gov |

| 7-Methylbenzo[a]pyrene (7-MBaP) | trans-4,5-dihydrodiol | (-)-enantiomer (predominantly R,R) | 30.8% | nih.gov |

| 7-Methylbenzo[a]pyrene (7-MBaP) | trans-9,10-dihydrodiol | Predominantly R,R | Not determined | nih.gov |

Phase II Conjugation Reactions

Phase II metabolism involves the conjugation of the hydroxyl groups introduced during Phase I with polar endogenous molecules. This process, which includes glucuronidation, sulfation, and glutathione (B108866) conjugation, generally detoxifies the metabolites and makes them sufficiently water-soluble for elimination from the body. osti.gov

Glucuronidation by UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is a major Phase II reaction catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes transfer a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to hydroxylated metabolites. nih.gov Several UGT isoforms are involved in the glucuronidation of BaP metabolites, with varying specificities. nih.gov

Studies using cDNA-expressed human UGTs have identified specific enzymes responsible for conjugating different BaP metabolites. UGT2B7 has been shown to glucuronidate a wide range of BaP monophenols and the trans-4,5- and 7,8-dihydrodiols. nih.gov Notably, UGT2B7 effectively metabolizes 9-hydroxy-B[a]P, a compound structurally analogous to Benzo(a)pyren-9-ol. nih.gov In contrast, UGT1A6 shows activity towards a more limited range of monophenols and lacks activity towards the dihydrodiols. nih.gov Other UGTs, such as those in the UGT1A family (including UGT1A7 and UGT1A10), are also known to be involved in the glucuronidation of BaP metabolites. uni.lu The relative expression of these different UGT isoforms in a given tissue is a critical determinant of the extent to which specific hydroxylated metabolites are detoxified. nih.gov

The table below summarizes the activity of specific UGT isoforms towards various hydroxylated BaP metabolites.

| UGT Isoform | Substrates (Hydroxylated BaP Metabolites) | Reference |

| UGT2B7 | trans-4,5-dihydrodiol, trans-7,8-dihydrodiol, 1-, 2-, 4-, 5-, 6-, 8-, 9-, and 10-monophenols | nih.gov |

| UGT1A6 | 4-, 5-, 8-, and 12-hydroxy-B[a]P (Lacks activity towards dihydrodiols) | nih.gov |

| UGT1A Family | Active towards various BaP metabolites | uni.lu |

Sulfation by Sulfotransferases

The biotransformation of Benzo(a)pyren-9-ol, 7-methyl- can proceed via sulfation, a crucial Phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes. This process involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate.

Research on the structurally similar compound, 6-hydroxymethylbenzo[a]pyrene (6-HMBP), has provided significant insights into this pathway. Studies have demonstrated that 6-HMBP can be metabolically activated by PAPS-dependent sulfotransferase activity in rat and mouse liver to form the electrophilic and mutagenic metabolite, 6-sulfooxymethylbenzo[a]pyrene. nih.gov This suggests that benzylic alcohols derived from methylated PAHs are substrates for SULTs, leading to the formation of reactive sulfate (B86663) esters.

Furthermore, investigations into the mutagenicity of monomethyl-substituted benzo[a]pyrene have indicated that the formation of a benzylic alcohol from the oxidative metabolism of the methyl side chain is a relevant pathway. wur.nl This benzylic alcohol can subsequently undergo sulfation to produce an unstable and reactive sulfate ester conjugate, highlighting the potential for this pathway in the bioactivation of such compounds. wur.nl

While direct studies on the sulfation of Benzo(a)pyren-9-ol, 7-methyl- are limited, the available evidence from analogous compounds strongly supports the role of sulfotransferases in its metabolism. The sulfation of benzo[a]pyrene-7,8-catechol by various human SULT isoforms has been documented, with SULT1A1 showing the highest catalytic efficiency in lung cells. nih.govnih.gov This underscores the capability of SULTs to act on hydroxylated benzo[a]pyrene derivatives.

Table 1: Sulfotransferase Activity with Benzo[a]pyrene Derivatives

| Substrate | Enzyme | Finding | Reference |

| 6-hydroxymethylbenzo[a]pyrene | PAPS-dependent sulfotransferase | Formation of electrophilic 6-sulfooxymethylbenzo[a]pyrene | nih.gov |

| Monomethyl substituted B[a]P | Not specified | Formation of a reactive sulfate ester from a benzylic alcohol metabolite | wur.nl |

| Benzo[a]pyrene-7,8-catechol | SULT1A1, SULT1A3, SULT1E1 | Sulfonation to form O-monosulfate products | nih.govnih.gov |

Glutathione Conjugation by Glutathione S-Transferases (GSTs)

Glutathione S-transferases (GSTs) are a family of Phase II detoxification enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic compounds, rendering them more water-soluble and facilitating their excretion. In the context of PAH metabolism, GSTs play a critical role in detoxifying reactive intermediates.

Research has extensively documented the conjugation of benzo[a]pyrene-7,8-diol-9,10-oxide (BPDE), the ultimate carcinogenic metabolite of benzo[a]pyrene, with GSH. This reaction is considered a crucial detoxification step. Studies using perfused rat liver have shown that the infusion of B[a]P-7,8-diol or BPDE results in the preferential release of water-soluble products into the bile, the majority of which are GSH conjugates. epa.gov A decrease in intracellular GSH levels leads to a reduction in conjugate formation and a corresponding increase in covalent binding to liver constituents, emphasizing the protective role of GSH conjugation. epa.govepa.gov

In Vitro Metabolic Profiling Using Biological Systems (e.g., Liver Microsomes, Cellular Models)

The metabolic profile of Benzo(a)pyren-9-ol, 7-methyl- and its parent compound, 7-methylbenzo[a]pyrene, has been investigated using various in vitro biological systems, primarily liver microsomes and cultured cells. These studies provide a comprehensive view of the enzymatic processes involved in its biotransformation.

Studies utilizing rat liver microsomes have shown that 7-methylbenzo[a]pyrene is metabolized to a variety of products. A key metabolite resulting from the oxidation of the methyl group is 7-hydroxymethyl-benzo[a]pyrene, which is synonymous with Benzo(a)pyren-9-ol, 7-methyl-. wur.nl This demonstrates the direct enzymatic formation of the compound of interest in a biologically relevant system.

Further investigations with microsomal preparations and whole cells have confirmed the formation of various metabolites from 7-methylbenzo[a]pyrene, including trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo[a]pyrene. nih.gov The metabolism of 7-methylbenzo[a]pyrene has been studied in 10T1/2 cells, where it was readily metabolized and bound to cellular DNA. nih.gov

Human liver microsomes have also been extensively used to study the metabolism of benzo[a]pyrene, revealing the formation of at least seven known metabolites and several other unidentified ones. nih.govnih.govresearchgate.net The metabolic profile in human liver preparations can differ from that observed in rat liver, highlighting species-specific differences in metabolism. nih.gov Human organoid cultures, including those from the liver, have also been shown to metabolize benzo[a]pyrene, producing key metabolites such as BaP-t-7,8-dihydrodiol and BaP-tetrol-l-1. nih.gov These advanced cellular models offer a more physiologically relevant system for studying xenobiotic metabolism.

Table 2: In Vitro Metabolic Studies of 7-Methylbenzo[a]pyrene and Related Compounds

| System | Substrate | Key Metabolites/Findings | Reference |

| Rat Liver Microsomes | 7-methylbenzo[a]pyrene | 7-hydroxymethyl-benzo[a]pyrene | wur.nl |

| Microsomal preparations and whole cells | 7-methylbenzo[a]pyrene | trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo[a]pyrene | nih.gov |

| 10T1/2 cells | 7-methylbenzo[a]pyrene | Readily metabolized and bound to DNA | nih.gov |

| Human Liver Microsomes | Benzo[a]pyrene | At least seven known metabolites | nih.govnih.gov |

| Human Liver Organoids | Benzo[a]pyrene | BaP-t-7,8-dihydrodiol, BaP-tetrol-l-1 | nih.gov |

Information regarding the metabolic interactions of the specific chemical compound Benzo(a)pyren-9-ol, 7-methyl- is not available in the current scientific literature.

Following a comprehensive search of available scientific databases and publications, no specific data was found for the compound "Benzo(a)pyren-9-ol, 7-methyl-" concerning its metabolic activation, the generation of electrophilic intermediates, or its formation of adducts with DNA and proteins.

The existing body of research focuses extensively on the parent compounds, Benzo[a]pyrene (B[a]P) and, to a lesser extent, 7-methylbenzo[a]pyrene (7-MBaP) . Studies detail the well-established metabolic pathways for these compounds, including the diol-epoxide pathway, the radical-cation pathway, and the o-quinone pathway, which lead to the formation of reactive intermediates that can bind to biological macromolecules.

For instance, research on 7-MBaP has identified metabolites such as trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo[a]pyrene, a precursor in the diol-epoxide pathway. nih.govnih.gov Similarly, studies on B[a]P have characterized various hydroxylated metabolites, including 9-hydroxybenzo[a]pyrene, and their subsequent activation and binding to DNA. iarc.fr However, the specific combination of a methyl group at the 7-position and a hydroxyl group at the 9-position of benzo[a]pyrene, and its subsequent biological interactions as requested in the outline, is not documented.

Without specific research findings for "Benzo(a)pyren-9-ol, 7-methyl-", it is not possible to generate a scientifically accurate article that adheres to the provided detailed outline. The creation of such content would require speculation beyond the scope of published data.

Molecular Mechanisms of Benzo a Pyren 9 Ol, 7 Methyl Interactions in Biological Systems

Modulation of Gene Expression and Epigenetic Mechanisms

The interaction of chemical compounds with biological systems can lead to significant alterations in gene expression and epigenetic landscapes. Benzo(a)pyren-9-ol, 7-methyl-, a metabolite of the potent carcinogen benzo[a]pyrene (B130552) (B[a]P), is implicated in such molecular perturbations. mdpi.com The following sections delve into the specific mechanisms through which this compound influences cellular function at the genetic and epigenetic levels.

Cytochrome P450 Enzyme Induction and Regulation

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a wide array of xenobiotics, including polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene. nih.govnih.gov The induction and regulation of these enzymes are critical determinants of the metabolic activation or detoxification of such compounds.

Benzo[a]pyrene and its metabolites, including phenols like Benzo(a)pyren-9-ol, are known to induce the expression of certain CYP enzymes, particularly those in the CYP1 family (CYP1A1, CYP1A2, and CYP1B1). wikidoc.orgnih.gov This induction is primarily mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govwikipathways.org Upon binding to ligands such as B[a]P, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1B1, thereby initiating their transcription. nih.gov

Studies have shown that the formation of Benzo(a)pyren-9-ol is a result of the metabolic activity of various CYP enzymes. Specifically, CYP1A1 and CYP1B1 are major contributors to the formation of BaP-9-ol, with CYP2C19 and CYP3A4 also playing a role, albeit to a lesser extent. nih.govnih.gov The presence of a methyl group at the 7-position, as in Benzo(a)pyren-9-ol, 7-methyl-, can influence the rate and pathway of metabolism. Research on 7-methylbenzo(a)pyrene indicates that despite the methyl substitution, it can still undergo metabolic activation, leading to the formation of various metabolites. nih.gov

The regulation of CYP enzymes by B[a]P and its derivatives is a complex process. While induction of these enzymes is a key step in the detoxification of xenobiotics, it can also lead to the production of more reactive and carcinogenic metabolites. nih.gov For instance, the further metabolism of dihydrodiols by CYPs can result in the formation of highly reactive diol epoxides that can bind to DNA, leading to mutations. epa.gov

The table below summarizes the key cytochrome P450 enzymes involved in the metabolism of benzo[a]pyrene and the formation of its hydroxylated metabolites.

| Enzyme Family | Specific Enzyme | Role in Benzo[a]pyrene Metabolism | Reference |

| Cytochrome P450 | CYP1A1 | Major enzyme in the formation of BaP-7,8-dihydrodiol and BaP-9-ol. nih.govnih.gov Also involved in the detoxification pathway by forming BaP-3-ol. nih.gov | nih.gov, nih.gov |

| CYP1B1 | Significantly contributes to the formation of BaP-7,8-dihydrodiol and BaP-9-ol. nih.govnih.gov | nih.gov, nih.gov | |

| CYP2C19 | Contributes to the formation of BaP-7,8-dihydrodiol and is a major contributor to the formation of BaP-9-ol. nih.govnih.gov | nih.gov, nih.gov | |

| CYP3A4 | Plays a role in the formation of BaP-7,8-dihydrodiol and is a major contributor to the formation of BaP-9-ol. nih.govnih.gov It is the predominant enzyme in the formation of the detoxification product BaP-3-ol in the liver. nih.govnih.gov | nih.gov, nih.gov |

Alterations in DNA Methylation Patterns

Epigenetic modifications, such as DNA methylation, are crucial for regulating gene expression without altering the DNA sequence itself. cellmolbiol.org Aberrant DNA methylation patterns have been increasingly linked to the carcinogenic mechanisms of environmental pollutants. cellmolbiol.orgnih.gov

Exposure to benzo[a]pyrene has been shown to induce changes in DNA methylation, both globally and at specific gene loci. nih.govencyclopedia.pub These alterations can manifest as either hypermethylation (an increase in methylation) or hypomethylation (a decrease in methylation). encyclopedia.pub For example, B[a]P exposure can lead to a significant decrease in whole genomic DNA methylation in certain tissues. cellmolbiol.org The formation of DNA adducts by reactive metabolites of B[a]P, such as benzo[a]pyrene diol epoxide (BPDE), can inhibit the binding of DNA methyltransferases (DNMTs) to DNA, thereby affecting methylation patterns. cellmolbiol.orgnih.gov

Specifically, B[a]P and its metabolites can influence the expression and activity of DNMTs, the enzymes responsible for establishing and maintaining DNA methylation patterns. nih.gov Studies have reported that B[a]P can down-regulate the expression of DNMT3a and up-regulate DNMT1 expression. nih.gov The metabolite BPDE has been shown to induce aberrant methylation of tumor suppressor genes. nih.gov

While direct studies on the specific effects of Benzo(a)pyren-9-ol, 7-methyl- on DNA methylation are limited, the known effects of its parent compound, B[a]P, suggest a potential for this metabolite to also influence epigenetic regulation. Parental exposure to B[a]P has been linked to changes in the sperm DNA methylome in offspring, indicating the potential for transgenerational epigenetic effects. oup.comnih.gov

The table below outlines the observed effects of benzo[a]pyrene on DNA methylation.

| Epigenetic Alteration | Mechanism | Consequence | Reference |

| Global Hypomethylation | Inhibition of DNA methyltransferase (DNMT) activity by B[a]P metabolites. cellmolbiol.orgnih.gov | Can lead to genomic instability and activation of oncogenes. nih.gov | cellmolbiol.org, nih.gov |

| Gene-Specific Hypermethylation | Increased DNMT1 expression. nih.gov Induction of aberrant methylation at promoter regions of tumor suppressor genes by BPDE. nih.gov | Silencing of tumor suppressor genes. nih.gov | nih.gov |

| Altered DNMT Expression | Down-regulation of DNMT3a and up-regulation of DNMT1. nih.gov | Dysregulation of DNA methylation patterns. nih.gov | nih.gov |

Receptor-Mediated Interactions (e.g., Aromatic Hydrocarbon Receptor (AhR) pathway)

The biological effects of many xenobiotics are mediated through their interaction with specific cellular receptors. The Aromatic Hydrocarbon Receptor (AhR) is a key player in mediating the toxic and carcinogenic effects of polycyclic aromatic hydrocarbons. nih.gov

As a ligand-activated transcription factor, the AhR resides in the cytoplasm in an inactive complex. wikipathways.org Upon binding of a ligand, such as B[a]P, the AhR translocates into the nucleus, where it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.gov This complex then binds to xenobiotic-responsive elements (XREs) in the DNA, leading to the transcriptional activation of a battery of genes, including those encoding for Phase I and Phase II metabolizing enzymes like CYP1A1, CYP1B1, and UGTs. nih.gov

The activation of the AhR pathway by B[a]P is a critical initiating event in its carcinogenicity. iue.ac.cn This pathway not only induces the enzymes that can metabolically activate B[a]P to its ultimate carcinogenic form, BPDE, but also influences other cellular processes such as cell cycle regulation, apoptosis, and inflammation. nih.gov For instance, AhR activation has been linked to the induction of pro-apoptotic proteins.

While the parent compound B[a]P is a well-established AhR agonist, its hydroxylated metabolites can also interact with this pathway, although their potency may vary. nih.gov Some hydroxylated PAHs have been found to be efficient ligands for steroid receptors like the estrogen receptor (ER), suggesting potential cross-talk between the AhR and other signaling pathways. researchgate.net The activation of AhR by B[a]P has been shown to enhance the catabolism of vitamin D3, indicating a broader impact on cellular signaling. nih.gov

The following table details the key components and outcomes of the AhR pathway activation by benzo[a]pyrene.

| Component | Function | Outcome of Activation by B[a]P | Reference |

| Aromatic Hydrocarbon Receptor (AhR) | Ligand-activated transcription factor. nih.gov | Binds to B[a]P, translocates to the nucleus. nih.gov | nih.gov, |

| Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) | Dimerization partner for AhR. nih.gov | Forms a heterodimer with the ligand-bound AhR. nih.gov | nih.gov, |

| Xenobiotic Responsive Element (XRE) | DNA sequence in the promoter region of target genes. nih.gov | The AhR/ARNT complex binds to XREs. nih.gov | nih.gov, |

| Target Genes (e.g., CYP1A1, CYP1B1) | Encode for metabolizing enzymes. nih.gov | Increased transcription and protein expression. nih.gov | nih.gov, |

Analytical Methodologies for Benzo a Pyren 9 Ol, 7 Methyl and Its Metabolites in Research

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Benzo(a)pyren-9-ol, 7-methyl- and related metabolites from biological and environmental matrices. The choice of technique is often dictated by the sample complexity, the required sensitivity, and the specific analytical question, such as whether to resolve stereoisomers.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) is a widely used method for the analysis of PAHs and their metabolites due to its high sensitivity and selectivity for fluorescent compounds. The aromatic nature of Benzo(a)pyren-9-ol, 7-methyl- and its precursors makes them ideal candidates for fluorescence detection.

Research has demonstrated the use of HPLC-FLD for determining benzo[a]pyrene (B130552) (BaP) metabolites in various samples. researcher.liferesearcher.life The technique allows for the efficient separation of different metabolites formed in vitro, providing insights into metabolic pathways. tandfonline.com For instance, reversed-phase HPLC columns are commonly employed to separate metabolites based on their polarity. The separation of metabolites from the parent compound, 7-methylbenzo[a]pyrene (B1205412), is crucial for studying its metabolic activation profile. tandfonline.com The inherent fluorescence of these compounds allows for their detection at very low concentrations, which is essential when analyzing biological samples where metabolite levels can be minimal.

Table 1: HPLC-FLD Parameters for PAH Metabolite Analysis This table is interactive. Click on headers to sort.

| Parameter | Description | Typical Value/Condition | Reference |

|---|---|---|---|

| Column | Stationary phase used for separation. | Reversed-phase C18 | tandfonline.com |

| Mobile Phase | Solvent system used to elute compounds. | Gradient of water and organic solvent (e.g., methanol, acetonitrile) | researcher.life |

| Detection | Method for quantifying the separated compounds. | Fluorescence Detection (FLD) | researcher.liferesearcher.life |

| Application | Type of analysis performed. | Quantification of BaP and its metabolites in various matrices. | researcher.liferesearcher.life |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile organic compounds. For PAH metabolites like Benzo(a)pyren-9-ol, 7-methyl-, a derivatization step is often required to increase their volatility and thermal stability for GC analysis.

GC-MS provides excellent separation efficiency and definitive mass-based identification. diva-portal.org It is frequently used to determine the content of 7-methylbenzo[a]pyrene and other PAHs in environmental samples. researchgate.netdiva-portal.org The mass spectrometer fragments the eluting compounds into characteristic ions, providing a "fingerprint" that confirms their identity. This method has been successfully applied to quantify a wide range of PAHs, including alkylated PAHs, in complex matrices like soil and sediments. diva-portal.orgmdpi.com The use of high-resolution capillary columns, such as a DB-5MS, allows for the separation of isomeric PAHs, which is critical for accurate quantification. diva-portal.orgmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly well-suited for analyzing non-volatile and thermally labile compounds like PAH metabolites directly from biological extracts without the need for derivatization.

LC-MS/MS methods, including those using ultra-high performance liquid chromatography (UPLC-MS/MS), have been developed for the determination of various PAH metabolites. researcher.life3msettlement.state.mn.us The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring specific precursor-to-product ion transitions for each analyte, minimizing interferences from the sample matrix. This is crucial for accurately quantifying trace levels of metabolites like Benzo(a)pyren-9-ol, 7-methyl- in complex biological samples. The technique's high sensitivity allows for the establishment of low reporting limits, often in the nanograms per gram (ng/g) range. 3msettlement.state.mn.us

Chiral Stationary-Phase HPLC for Enantiomeric Resolution

The metabolic activation of 7-methylbenzo[a]pyrene can produce chiral metabolites, including diol and diol epoxide enantiomers, which may exhibit different biological activities and toxicities. Therefore, the separation and quantification of individual enantiomers are essential. This is achieved using HPLC with a chiral stationary phase (CSP).

Research has shown that direct resolution of diol enantiomers of methyl-substituted benzo[a]pyrene can be accomplished using commercially available chiral stationary phases. acs.org This method allows for the separation of (+)- and (-)-enantiomers of precursor diols, such as the trans-7,8-dihydroxy-7,8-dihydro-7-methylbenzo[a]pyrene, which are then further metabolized to the ultimate carcinogenic diol epoxides. acs.org The ability to resolve these stereoisomers is fundamental to investigating the stereoselective nature of the metabolic enzymes involved and the specific role of each enantiomer in the carcinogenic process. researchgate.net

Table 2: Chromatographic Methods for Benzo(a)pyren-9-ol, 7-methyl- and Related Compounds This table is interactive. Click on headers to sort.

| Technique | Key Advantage | Application Focus | Reference |

|---|---|---|---|

| HPLC-FLD | High sensitivity for fluorescent compounds. | Quantification of parent PAHs and their fluorescent metabolites. | researcher.liferesearcher.life |

| GC-MS | High separation efficiency and structural confirmation. | Analysis of PAHs in environmental samples; often requires derivatization for metabolites. | diva-portal.orgmdpi.comepa.gov |

| LC-MS/MS | High selectivity and sensitivity without derivatization. | Direct quantification of polar and non-volatile metabolites in complex matrices. | researcher.life3msettlement.state.mn.us |

| Chiral HPLC | Separation of stereoisomers. | Enantiomeric resolution of chiral diol and diol epoxide metabolites. | acs.orgresearchgate.net |

Spectroscopic Characterization Methods

While chromatography is used for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of novel metabolites and for confirming the identity of known compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise chemical structure of organic molecules, including PAH metabolites. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

NMR studies have been instrumental in characterizing the structure of PAH derivatives. researchgate.net For example, detailed NMR studies, including ¹³C NMR, have been conducted on the dications of 7-methylbenzo[a]pyrene to understand its electronic structure and reactivity. publicationslist.org Furthermore, NMR is used to determine the absolute configuration and conformation of chiral metabolites. For instance, the unusual quasi-diequatorial conformation of diacetate derivatives of the trans-7,8-dihydrodiol of 7-methylbenzo[a]pyrene was determined using NMR, providing crucial insights into its three-dimensional structure. acs.orgcapes.gov.br This level of structural detail is vital for understanding structure-activity relationships and the mechanisms of chemical carcinogenesis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of "Benzo(a)pyren-9-ol, 7-methyl-" and its metabolites, providing precise information on molecular weight and structural characteristics through fragmentation patterns. nih.gov When coupled with separation techniques like high-performance liquid chromatography (HPLC), MS allows for the sensitive detection and identification of these compounds in complex mixtures derived from metabolic studies. nih.govresearchgate.net

In studies involving the metabolism of 7-methylbenzo(a)pyrene, researchers have utilized MS to identify a range of metabolic products. nih.gov The mass spectra of these metabolites reveal characteristic fragmentation patterns that help in pinpointing the sites of metabolic modification, such as hydroxylation or the formation of dihydrodiols. For instance, the mass spectrum of a metabolite will show a molecular ion peak corresponding to the addition of one or more oxygen atoms to the parent 7-methylbenzo(a)pyrene molecule. Further fragmentation provides clues about the location of these functional groups on the polycyclic aromatic hydrocarbon (PAH) core.

High-resolution mass spectrometry (HRMS) offers enhanced specificity, which is critical when differentiating between isomers that have the same nominal mass but different elemental compositions or structures. researchgate.net Techniques like gas chromatography-mass spectrometry (GC-MS) are also employed, often after derivatization of the metabolites to increase their volatility. researchgate.netasm.org

Table 1: Illustrative Mass Spectrometric Data for PAH Metabolites This table provides representative data for related compounds, as specific fragmentation data for "Benzo(a)pyren-9-ol, 7-methyl-" is not extensively detailed in the provided results. The principles, however, are directly applicable.

| Compound/Metabolite Class | Typical Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretations |

| Dihydrodiol Metabolites | [M+H]⁺, M⁺ | Loss of water (-18), loss of CHO (-29), retro-Diels-Alder fragments |

| Tetrol Metabolites | [M+H]⁺, M⁺ | Multiple water losses, fragmentation of the saturated ring |

| Phenolic Metabolites | [M+H]⁺, M⁺ | Loss of CO (-28), stable aromatic fragment ions |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to characterize the electronic structure of "Benzo(a)pyren-9-ol, 7-methyl-" and its derivatives. The absorption of UV-Vis light by these molecules corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones (π-π* transitions), which is characteristic of the extensive conjugated system of the benzo[a]pyrene core. mdpi.comresearchgate.net

The UV-Vis absorption spectrum of a polycyclic aromatic hydrocarbon is highly distinctive and serves as a fingerprint for identification. researchgate.net The spectrum typically displays several absorption bands, with the position (λmax) and intensity (molar absorptivity) of these bands being sensitive to the molecular structure, including the position of substituents and the nature of the solvent. mdpi.com

For "Benzo(a)pyren-9-ol, 7-methyl-", the introduction of a hydroxyl group and a methyl group to the benzo[a]pyrene structure will cause shifts in the absorption maxima compared to the parent compound. These shifts, known as bathochromic (red shift) or hypsochromic (blue shift) shifts, provide valuable information about the electronic effects of the substituents. Metabolic modifications, such as the formation of dihydrodiols, further alter the chromophore and result in distinct changes in the UV-Vis spectrum, aiding in the identification of metabolites separated by techniques like HPLC. asm.orgnih.gov

Table 2: Representative UV-Visible Absorption Maxima for Benzo[a]pyrene Derivatives This table shows typical absorption maxima for related compounds to illustrate the principles of UV-Vis analysis for "Benzo(a)pyren-9-ol, 7-methyl-".

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

| Pyrene (B120774) | Dichloromethane | ~400 | mdpi.com |

| Benzo[a]pyrene | Not Specified | 230, 272, 298, 325, 340 | asm.org |

| Benzo[a]pyrene cis-4,5-dihydrodiol | Not Specified | Not Specified | nih.gov |

| Benzo[a]pyrene trans-11,12-dihydrodiol | Not Specified | Not Specified | nih.gov |

Circular Dichroism (CD) Spectropolarimetry for Stereochemical Determination

Circular dichroism (CD) spectropolarimetry is a powerful technique for determining the absolute configuration (stereochemistry) of chiral molecules like the metabolites of 7-methylbenzo[a]pyrene. nih.gov Since many metabolic reactions are catalyzed by stereoselective enzymes, the resulting products, such as dihydrodiols and diol epoxides, are often enantiomerically enriched or optically pure. nih.govnih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), is unique to a specific enantiomer. nih.govpnas.org By comparing the CD spectrum of a metabolite isolated from a biological system to that of a synthetic standard with a known absolute configuration, the stereochemistry of the metabolite can be unambiguously assigned. nih.govpnas.org

Research on the metabolism of 7-methylbenzo[a]pyrene has shown that the presence of the methyl group can significantly influence the stereochemical outcome of enzymatic oxidation compared to the parent benzo[a]pyrene. nih.gov For example, the major trans-7,8-dihydrodiol enantiomer formed from 7-methylbenzo[a]pyrene metabolism exhibits Cotton effects opposite in sign to that of the (-)-7R,8R-dihydrodiol from benzo[a]pyrene, indicating a different stereochemical preference by the metabolizing enzymes. nih.gov

Table 3: Application of CD Spectroscopy in Stereochemical Assignment of PAH Metabolites

| Metabolite Studied | Key Finding from CD Analysis | Conclusion on Stereochemistry | Reference |

| 7-MBaP-trans-4,5-dihydrodiol | Cotton effects similar to BaP-4R,5R-dihydrodiol. | Predominantly R,R-enantiomer. | nih.gov |

| 7-MBaP-trans-7,8-dihydrodiol | Cotton effects opposite to (-)-7R,8R-dihydrodiol of BaP. | Major enantiomer is (+), indicating altered stereoselectivity. | nih.gov |

| BaP DE-dG adduct | CD spectra used to confirm the relative orientation of the pyrene and guanine (B1146940) chromophores. | Confirmed assignments of absolute configuration. | pnas.org |

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics

Time-resolved fluorescence spectroscopy is a sophisticated technique used to investigate the dynamic processes that occur after a molecule like "Benzo(a)pyren-9-ol, 7-methyl-" absorbs light. This method measures the decay of fluorescence intensity over time (typically on the picosecond to nanosecond timescale), providing insights into the lifetimes of excited electronic states and the rates of various de-excitation processes. researchgate.net

For polycyclic aromatic hydrocarbons and their derivatives, fluorescence is a common relaxation pathway from the first excited singlet state (S₁) back to the ground state (S₀). The fluorescence lifetime can be influenced by several factors, including the molecular structure, solvent environment, and the presence of quenching agents. researchgate.net

Studies on 7-methylbenzo[a]pyrene have utilized time-resolved fluorescence in conjunction with femtosecond transient absorption (fsTA) spectroscopy to study photoinduced electron transfer (PET) dynamics. researchgate.net By measuring how the fluorescence lifetime of excited 7-methylbenzo[a]pyrene changes in the presence of electron donors, researchers can determine the rates of bimolecular quenching and gain a fundamental understanding of the electron transfer process. researchgate.net This information is critical for understanding the photophysical and photochemical behavior of these compounds, which can be relevant to their mechanisms of action and degradation.

Optimized Sample Preparation and Extraction Protocols for Biological and Environmental Matrices

The accurate analysis of "Benzo(a)pyren-9-ol, 7-methyl-" and its metabolites from complex biological (e.g., urine, tissues) and environmental (e.g., soil, water) samples requires meticulous and optimized sample preparation and extraction protocols. epa.gov The goal of these procedures is to isolate the target analytes from interfering matrix components, concentrate them to detectable levels, and present them in a solvent compatible with the subsequent analytical instrumentation (e.g., HPLC, GC-MS). capes.gov.brresearchgate.net

Commonly used extraction techniques include:

Solid-Phase Extraction (SPE): This is a widely used method for both biological and environmental samples. capes.gov.brresearchgate.net It involves passing a liquid sample through a cartridge containing a solid adsorbent (e.g., C18-silica). The PAHs and their metabolites are retained on the adsorbent while more polar matrix components pass through. The retained analytes are then eluted with a small volume of an organic solvent. capes.gov.brresearchgate.net

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analytes between the aqueous sample and an immiscible organic solvent.

Matrix Solid-Phase Dispersion (MSPD): This method is particularly useful for solid or semi-solid samples like tissues or biomass. capes.gov.br The sample is blended with a solid support (like C18-silica), which simultaneously disrupts the sample matrix and disperses it onto the sorbent. The analytes can then be eluted with an appropriate solvent. capes.gov.br

Following extraction, a cleanup step is often necessary to remove co-extracted interferences. epa.gov This may involve techniques like column chromatography. The final extract is typically concentrated and reconstituted in a suitable solvent for analysis by HPLC with fluorescence or mass spectrometric detection, which provides the high sensitivity and selectivity required for trace-level determination. capes.gov.brresearchgate.net

Table 4: Overview of Extraction Protocols for PAH Metabolites

| Sample Matrix | Extraction Method | Key Parameters | Analytical Finish | Reference |

| Microalgae Biomass | Matrix Solid-Phase Dispersion (MSPD) | C18 sorbent, elution with organic solvent. | On-line SPE-HPLC-FD | capes.gov.br |

| Microalgae Culture Media | Solid-Phase Extraction (SPE) | C18 cartridges, elution with organic solvent. | On-line SPE-HPLC-FD | capes.gov.brresearchgate.net |

| Human Urine | Chromatography | Not specified in detail, but involves chromatographic separation. | Not specified in detail | epa.gov |

| Air Particulates/Soil | Soxhlet, Ultrasonic, or Polytron Extraction | Various solvents, followed by a cleanup step. | Not specified in detail | epa.gov |

Environmental Research and Degradation Studies of Benzo a Pyren 9 Ol, 7 Methyl

Environmental Occurrence and Distribution Studies

Benzo(a)pyrene, a five-ring PAH, is a product of incomplete combustion of organic materials. conicet.gov.ar Its presence is widespread in the environment, found in air, surface water, soil, and sediments. nih.gov Major sources include industrial activities, vehicle exhaust, refuse burning, and natural events like forest fires and volcanic eruptions. conicet.gov.arcdc.gov

Due to its low water solubility and high octanol-water partition coefficient, benzo[a]pyrene (B130552) strongly adsorbs to particulate matter in the atmosphere and soil/sediment in terrestrial and aquatic environments. cdc.govnih.govcdc.gov This sorption behavior governs its distribution, leading to its accumulation in soil and sediments, with only a small fraction partitioning into water and even less into the air. cdc.gov In the atmosphere, PAHs like benzo[a]pyrene can be transported over long distances attached to dust particles before being deposited on land or water through rain or settling. cdc.gov

While specific data on the environmental levels of Benzo(a)pyren-9-ol, 7-methyl- are scarce, it is expected to be found alongside its parent compound, BaP, in environments impacted by combustion processes. For instance, 7-methylbenzo(a)pyrene has been identified in gas-phase emissions from mining operations. mdpi.com The addition of a methyl group can influence a PAH's physical and chemical properties, potentially affecting its partitioning and persistence in the environment. For example, some methylated PAHs have been observed to degrade at a higher rate than their unsubstituted parent compounds. researchgate.net

Bioremediation and Microbial Degradation Pathways of Benzo[a]pyrene and Derivatives

Bioremediation, the use of microorganisms to break down environmental pollutants, is a key process for the removal of PAHs from contaminated sites. researchgate.netresearchgate.net While many microorganisms can degrade lower molecular weight PAHs, the degradation of high-molecular-weight PAHs like benzo[a]pyrene is more challenging due to their chemical stability. mdpi.combiorxiv.org However, several bacterial and fungal species have been identified that can transform or degrade BaP. researchgate.netwiley.com

Enzymatic Pathways in Bacterial Degradation (e.g., Dioxygenases, Monooxygenases)

The initial step in the bacterial degradation of benzo[a]pyrene is typically an oxidation reaction catalyzed by specific enzymes. researchgate.net

Dioxygenases: These enzymes incorporate both atoms of a molecular oxygen molecule into the aromatic ring, forming a cis-dihydrodiol. researchgate.net This is a common initial step in the degradation of PAHs by bacteria. bioline.org.br For instance, Mycobacterium vanbaalenii PYR-1 utilizes dioxygenases to attack BaP at the C-4,5, C-7,8, and/or C-9,10 positions. nih.govbioline.org.br The formation of benzo[a]pyrene cis-7,8-dihydrodiol and cis-9,10-dihydrodiol has been observed in the metabolism of BaP by Sphingomonas yanoikuyae. nih.gov

Monooxygenases (e.g., Cytochrome P450): These enzymes incorporate a single oxygen atom into the substrate, often forming an epoxide. researchgate.net This epoxide can then be hydrolyzed by an epoxide hydrolase to form a trans-dihydrodiol. researchgate.net The cytochrome P450 enzyme system in M. vanbaalenii PYR-1 is involved in the formation of trans-11,12-BaP-dihydrodiol from an 11,12-epoxide intermediate. researchgate.netresearchgate.net

The presence of a methyl group, as in Benzo(a)pyren-9-ol, 7-methyl-, can influence the regioselectivity of the enzymatic attack.

Ring Cleavage Metabolites in Microbial Processes

Following the initial hydroxylation, the aromatic rings of benzo[a]pyrene are opened through the action of other enzymes. This ring cleavage is a critical step in the complete mineralization of the compound.

The dihydrodiols formed by dioxygenases can undergo further dehydrogenation to form catechols, which are then substrates for ring-cleavage enzymes. There are two main types of ring cleavage:

ortho-cleavage: The bond between the two hydroxylated carbons is broken. For example, the formation of 4,5-chrysene dicarboxylic acid is indicative of ortho-cleavage of the benzo[a]pyrene cis-4,5-dihydrodiol. nih.gov

meta-cleavage: The bond adjacent to the two hydroxyl groups is broken. nih.gov Metabolites such as cis-4-(8-hydroxypyren-7-yl)-2-oxobut-3-enoic acid or cis-4-(7-hydroxypyren-8-yl)-2-oxobut-3-enoic acid are products of meta-cleavage following dihydroxylation at the C-7,8 or C-9,10 positions. nih.govmdpi.comresearchgate.net

Further degradation of these ring-cleavage products leads to the formation of smaller, more easily metabolized compounds that can eventually enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. wiley.com For example, the degradation pathway can proceed through intermediates like 5-hydroxychrysene and 2-hydroxy-1-naphthoic acid, eventually leading to salicylic (B10762653) acid. rsc.org

Table 1: Key Enzymes and Metabolites in the Microbial Degradation of Benzo[a]pyrene

| Enzyme/Metabolite | Function/Description | Bacterial Strain Example(s) |

| Dioxygenase | Incorporates two oxygen atoms, forming cis-dihydrodiols. | Mycobacterium vanbaalenii PYR-1, Sphingomonas yanoikuyae nih.govbioline.org.br |

| Monooxygenase (Cytochrome P450) | Incorporates one oxygen atom, forming epoxides. | Mycobacterium vanbaalenii PYR-1 researchgate.net |

| Epoxide Hydrolase | Hydrolyzes epoxides to form trans-dihydrodiols. | Mycobacterium vanbaalenii PYR-1 nih.gov |

| Benzo[a]pyrene cis-7,8-dihydrodiol | An initial metabolite from dioxygenase attack. | Sphingomonas yanoikuyae nih.gov |

| Benzo[a]pyrene cis-9,10-dihydrodiol | An initial metabolite from dioxygenase attack. | Sphingomonas yanoikuyae nih.gov |

| 4,5-Chrysene dicarboxylic acid | An ortho-cleavage product. | Mycobacterium vanbaalenii PYR-1 nih.gov |

| cis-4-(7-hydroxypyren-8-yl)-2-oxobut-3-enoic acid | A meta-cleavage product. | Mycobacterium sp. nih.govresearchgate.net |

Abiotic Environmental Transformation Mechanisms

In addition to microbial degradation, benzo[a]pyrene and its derivatives can be transformed in the environment through abiotic processes, primarily driven by atmospheric chemistry and sunlight.

Atmospheric Oxidation by Hydroxyl Radicals (OH•) and Nitration Products

In the atmosphere, PAHs can undergo oxidation reactions initiated by photochemically generated hydroxyl radicals (OH•). nih.gov These reactions can lead to the formation of various oxygenated derivatives, including phenols and quinones. nih.gov For Benzo(a)pyren-9-ol, 7-methyl-, oxidation by OH radicals could lead to the formation of dihydroxy derivatives or quinones.

Furthermore, in the presence of nitrogen oxides (NOx), which are common air pollutants, nitrated PAHs (nitro-PAHs) can be formed. These reactions can occur through the addition of a nitro group (NO2) to the aromatic ring system. The formation of nitrated derivatives of benzo[a]pyrene has been observed in the atmosphere. nih.gov

Photochemical Degradation Pathways

Sunlight can directly induce the degradation of PAHs, a process known as photolysis or photochemical degradation. cdc.govtandfonline.com PAHs can absorb light energy, leading to excited electronic states that can undergo various reactions, including oxidation. tandfonline.com The presence of certain surfaces, like clay minerals, can catalyze the photodegradation of PAHs like benzo[a]pyrene. researchgate.net

Photochemical degradation of benzo[a]pyrene can result in the formation of a variety of products, including quinones and ring-opening products. researchgate.net The rate of photolysis is dependent on factors such as light intensity, the presence of photosensitizers, and the medium in which the PAH is present. tandfonline.com For instance, some studies have found benzo[a]pyrene to be relatively resistant to photodegradation compared to other PAHs like anthracene. cdc.gov The specific photochemical degradation pathways for Benzo(a)pyren-9-ol, 7-methyl- have not been detailed, but are expected to be similar to those of the parent compound, potentially influenced by the electronic effects of the hydroxyl and methyl substituents.

Table 2: Abiotic Transformation Products of Benzo[a]pyrene

| Transformation Process | Key Reactant(s) | Major Product Classes |

| Atmospheric Oxidation | Hydroxyl radicals (OH•), Ozone (O3) | Phenols, Quinones, Diols nih.gov |

| Nitration | Nitrogen oxides (NOx) | Nitro-PAHs nih.gov |

| Photochemical Degradation | Sunlight (UV radiation) | Quinones, Ring-opening products researchgate.net |

Bioavailability and Environmental Fate Modeling of Benzo(a)pyren-9-ol, 7-methyl-

The environmental behavior of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is of significant interest due to their widespread presence and potential ecological impacts. Benzo(a)pyren-9-ol, 7-methyl-, a hydroxylated and methylated derivative of the well-known PAH benzo[a]pyrene, is expected to exhibit complex environmental distribution and persistence. Its bioavailability and environmental fate are governed by a combination of its physicochemical properties and the environmental conditions it encounters.

PAHs, in general, are characterized by their hydrophobicity, which leads to low aqueous solubility and a tendency to adsorb to organic matter in soil and sediments. nih.gov This adsorption significantly influences their bioavailability, which is the fraction of the chemical that is available for uptake by organisms. The bioavailability of PAHs in soil is affected by factors such as the quantity and quality of organic carbon, the aging and weathering of the contaminant, microbial activity, and interactions with ultraviolet light. maine.gov For Benzo(a)pyren-9-ol, 7-methyl-, the presence of a hydroxyl group is anticipated to increase its polarity and water solubility compared to its parent compound, 7-methylbenzo[a]pyrene (B1205412). This could potentially increase its mobility and bioavailability in certain environmental compartments.

Environmental fate models are crucial tools for predicting the transport, distribution, and persistence of chemicals like Benzo(a)pyren-9-ol, 7-methyl-. These models utilize key physicochemical parameters to simulate the compound's behavior in different environmental media such as air, water, and soil. acs.org While specific experimental data for Benzo(a)pyren-9-ol, 7-methyl- are limited, the parameters for the closely related compound 7-methylbenzo[a]pyrene can provide some insight.

Table 1: Physicochemical Properties of 7-methylbenzo[a]pyrene

| Property | Value | Source |

| Molecular Formula | C21H14 | nih.gov |

| Molecular Weight | 266.3 g/mol | nih.gov |

| XLogP3 | 6.9 | nih.gov |

| IUPAC Name | 7-methylbenzo[a]pyrene | nih.gov |

The partitioning of a chemical between different environmental compartments is a key aspect of its fate. The octanol-water partition coefficient (Kow) is a measure of a chemical's hydrophobicity and is a critical input for environmental models. cdc.gov A high Log Kow value, such as the estimated 6.9 for 7-methylbenzo[a]pyrene, indicates a strong tendency to partition into organic phases, including lipids in organisms and organic matter in soil and sediment. The introduction of a hydroxyl group to form Benzo(a)pyren-9-ol, 7-methyl- would be expected to lower the Log Kow value, thereby increasing its affinity for water and potentially its bioavailability to aquatic organisms.

The persistence of Benzo(a)pyren-9-ol, 7-methyl- in the environment is determined by various degradation processes, including microbial degradation and photodegradation. PAHs can be broken down by microorganisms, although the rate of degradation is generally slow for high molecular weight compounds. nih.gov The presence of a methyl group can either enhance or inhibit microbial degradation depending on its position on the aromatic ring structure. Hydroxylated PAHs are often intermediates in the microbial metabolism of parent PAHs and can be further degraded. researchgate.net

Photodegradation, the breakdown of chemicals by light, is another important environmental fate process for PAHs, particularly in the atmosphere and surface waters. nih.gov Upon irradiation with light, PAHs can undergo photo-oxidation to form various products, including quinones. nih.gov Studies on methylated benzo[a]pyrenes have shown that they can induce lipid peroxidation upon exposure to UVA light, indicating their potential for photo-induced toxicity.

Table 2: General Environmental Fate of High Molecular Weight PAHs

| Environmental Compartment | Dominant Fate Processes | General Half-life |

| Atmosphere | Photodegradation, Deposition | Days to weeks cdc.gov |

| Water | Adsorption to sediment, Photodegradation, Microbial degradation | Weeks to months cdc.gov |

| Soil/Sediment | Adsorption, Slow microbial degradation | Months to years nih.gov |

Advanced Theoretical and Computational Studies on Benzo a Pyren 9 Ol, 7 Methyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of Benzo(a)pyren-9-ol, 7-methyl-. acs.org These computational methods allow for a detailed analysis of how the addition of a methyl group at the 7-position and a hydroxyl group at the 9-position alters the electron distribution and geometry of the parent benzo[a]pyrene (B130552) (B[a]P) molecule.

Molecular Electrostatic Potential (MEP) maps are another crucial output of quantum chemical calculations. These maps visualize the electron density distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack, which is central to understanding how the compound will interact with biological molecules and metabolic enzymes. frontiersin.org For instance, the electron-rich π-system of the aromatic rings and the specific effects of the methyl and hydroxyl substituents can be precisely mapped.

Furthermore, these calculations can determine optimized molecular geometries, bond lengths, and angles, as well as thermodynamic properties like reaction enthalpies. Studies on methylated PAHs have used DFT to calculate reaction barriers and rate constants for processes like hydrogen abstraction, providing insight into their stability and transformation pathways. The analysis of the π-orbital axis vector (POAV) can also reveal the degree of sp3 hybridization at specific carbon atoms, which is useful for understanding bonding with radicals or enzymes. nih.gov

| Property | Description | Significance in Reactivity Assessment |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. Higher energy often correlates with greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. Lower energy often correlates with greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. nih.gov | A smaller gap suggests higher polarizability and greater chemical reactivity. nih.gov |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Relates to the ease of forming a radical cation, a key step in one of the proposed metabolic activation pathways for PAHs. tandfonline.com |

| Electron Affinity | The energy released when an electron is added to the molecule. | Measures the propensity of the molecule to accept an electron. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around the molecule. | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. frontiersin.org |

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations provide powerful, atomistic-level insights into the dynamic interactions between Benzo(a)pyren-9-ol, 7-methyl- and key biological macromolecules, such as DNA and proteins. nih.govtandfonline.com These simulations model the physical movements of atoms and molecules over time, allowing researchers to observe how the compound binds to its biological targets and the conformational changes that may result from these interactions. nih.govresearchgate.net

When studying interactions with DNA, MD simulations can reveal the preferred binding modes of Benzo(a)pyren-9-ol, 7-methyl- or its metabolites, such as diol epoxides. nih.govnih.gov The simulations can distinguish between different types of non-covalent interactions, including intercalation (where the planar aromatic structure slides between DNA base pairs), minor or major groove binding, and electrostatic interactions. researchgate.net The presence of the methyl group on the benzo[a]pyrene structure can influence the stability and geometry of these interactions. By calculating the binding free energy, MD simulations can quantify the affinity of the compound for specific DNA sequences, helping to explain sequence-dependent adduction patterns. nih.gov

In the context of protein interactions, MD simulations are crucial for understanding how Benzo(a)pyren-9-ol, 7-methyl- interacts with metabolic enzymes like cytochrome P450 (CYP). mdpi.comacademindex.com These simulations can model the docking of the compound into the enzyme's active site, identifying key amino acid residues involved in the binding. nih.gov The interactions are often dominated by hydrophobic and π-stacking forces between the aromatic rings of the compound and nonpolar residues in the enzyme's binding pocket. nih.gov Simulations can track the stability of the enzyme-ligand complex over time and reveal conformational changes in the protein that may be induced by the binding event, which can affect catalytic activity. nih.govdiva-portal.org

| Interaction Type | Description | Relevance to Biomolecular Binding |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution. | A primary driving force for the binding of lipophilic PAHs into the nonpolar active sites of enzymes. nih.gov |

| π-Stacking | Non-covalent attractive forces between aromatic rings. | Important for the stabilization of the compound within enzyme active sites and for intercalation between DNA base pairs. |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. nih.gov | The hydroxyl group of Benzo(a)pyren-9-ol, 7-methyl- can act as a hydrogen bond donor or acceptor, contributing to binding specificity with proteins and DNA. nih.gov |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the compound-biomolecule complex. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Can play a role in guiding the compound to the binding site, especially with the charged phosphate (B84403) backbone of DNA. |

Mechanistic Modeling of Metabolic and Degradation Pathways

Computational modeling is an indispensable tool for mapping the complex metabolic and degradation pathways of Benzo(a)pyren-9-ol, 7-methyl-. frontiersin.orgacs.org The metabolism of the parent compound, benzo[a]pyrene (B[a]P), has been extensively studied and serves as a model. It is known to be metabolically activated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, and epoxide hydrolase. academindex.comnih.govacs.org This activation typically proceeds through the formation of epoxides, dihydrodiols, and ultimately, highly reactive diol epoxides that can covalently bind to DNA. researchgate.netnih.gov

Mechanistic modeling, often using quantum chemical methods, can simulate these enzymatic steps. For Benzo(a)pyren-9-ol, 7-methyl-, models can predict how the methyl and hydroxyl substitutions influence the regioselectivity of CYP-mediated oxidation. Studies on 7-methylbenzo[a]pyrene (B1205412) have shown that metabolism can still occur at the 7,8-position, leading to the formation of a 7,8-dihydrodiol, despite the presence of the methyl group. nih.govwur.nl In addition to ring oxidation, metabolism can also occur on the alkyl side chain, forming products like 7-hydroxymethyl-B[a]P. wur.nl

Computational models can calculate the activation energies and reaction thermodynamics for each potential metabolic step, identifying the most energetically favorable pathways. frontiersin.orgresearchgate.net This includes modeling the formation of various epoxides, the subsequent enzymatic hydrolysis to dihydrodiols, and the final epoxidation to form diol epoxides. Three main pathways for metabolic activation have been proposed for B[a]P: the diol epoxide pathway, the radical cation pathway, and the o-quinone pathway. nih.gov Theoretical models can investigate the viability of each of these pathways for the substituted compound. For instance, the ease of formation of a radical cation, a key intermediate in one pathway, can be predicted by calculating the ionization potential. tandfonline.com By simulating the entire kinetic model, researchers can also estimate the accumulation and decline of unstable, genotoxic intermediates that are difficult to measure experimentally. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Investigations for Metabolite Activity

Quantitative Structure-Activity Relationship (QSAR) modeling provides a predictive framework to assess the biological activity, such as mutagenicity or carcinogenicity, of the various metabolites of Benzo(a)pyren-9-ol, 7-methyl-. mdpi.combenthamdirect.com QSAR is a computational technique that correlates the chemical structure of a series of compounds with their biological activity through a mathematical model. rsc.orgresearchgate.net

The development of a QSAR model begins with a "training set" of molecules with known activities. For PAHs and their metabolites, this often includes oxides, phenols, quinones, and dihydrodiols. mdpi.com A large number of molecular descriptors are then calculated for each compound in the set. rsc.org These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., HOMO/LUMO energies, partial charges), thermodynamic properties (e.g., heat of formation), spatial or steric properties (e.g., molecular volume, surface area), and topological indices that describe molecular branching and connectivity. nih.govnih.gov

Using statistical methods like multilinear regression or machine learning algorithms such as artificial neural networks and random forests, a mathematical equation is generated that best relates the descriptors to the observed biological activity. nih.govrsc.org Once a QSAR model is built and validated, it can be used to predict the activity of new or untested compounds, such as the specific metabolites of Benzo(a)pyren-9-ol, 7-methyl-. acs.org These models have been successfully used to predict the carcinogenicity and mutagenicity of various PAHs, highlighting the importance of electronic, structural, and energetic descriptors in the bioactivation process. nih.govacs.orgmdpi.com By identifying the key molecular features that drive toxicity, QSAR provides valuable insights into the mechanisms of action and allows for the prioritization of compounds for further experimental testing. mdpi.com

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |